molecular formula C6H8F3NO2 B13177240 2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid

2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid

Cat. No.: B13177240
M. Wt: 183.13 g/mol
InChI Key: BGBDUIBQMMKKLW-UHFFFAOYSA-N
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Description

2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid is a compound with significant interest in various scientific fields due to its unique structural properties. The presence of a trifluoromethyl group attached to a cyclopropyl ring imparts distinct chemical characteristics, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common approach is the reaction of trifluoromethyl-substituted alkenes with diazo compounds under catalytic conditions to form the cyclopropyl ring. Subsequent amination and carboxylation steps yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxo derivatives, reduced amino derivatives, and substituted cyclopropyl compounds .

Scientific Research Applications

2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The compound may modulate enzymatic activity or receptor signaling pathways, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, 2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. The presence of the trifluoromethyl group on the cyclopropyl ring enhances its stability and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H8F3NO2

Molecular Weight

183.13 g/mol

IUPAC Name

2-amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)3-1-2(3)4(10)5(11)12/h2-4H,1,10H2,(H,11,12)

InChI Key

BGBDUIBQMMKKLW-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(F)(F)F)C(C(=O)O)N

Origin of Product

United States

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